

Potential Biological Activity of 20-Dehydroeupatoriopicrin semiacetal: A Technical Overview

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Compound of Interest		
Compound Name:	20-Dehydroeupatoriopicrin	
	semiacetal	
Cat. No.:	B15595282	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of **20-Dehydroeupatoriopicrin semiacetal** is limited in publicly available scientific literature. This document provides a comprehensive overview of the known activities of the parent compound, eupatoriopicrin, and the broader class of sesquiterpene lactones, to infer the potential therapeutic relevance of **20-Dehydroeupatoriopicrin semiacetal**. The proposed mechanisms and activities for the title compound are therefore prospective and based on structure-activity relationships.

Introduction

20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring plant metabolites known for their diverse and potent biological activities.[1][2][3] As a derivative of the well-studied eupatoriopicrin, isolated from various species of the genus Eupatorium, it is anticipated to share some of its pharmacological properties.[4] Sesquiterpene lactones are characterized by a 15-carbon skeleton and a reactive α-methylene-γ-lactone group, which is a key determinant of their biological effects, primarily through covalent modification of nucleophilic residues in proteins, such as cysteine thiols.[1][2] This reactivity allows them to modulate a variety of cellular processes, making them promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and inflammation.



Physicochemical Properties of 20-

Dehydroeupatoriopicrin semiacetal

Property	Value	Source
CAS Number	94234-24-9	[4]
Molecular Formula	C20H24O6	[4]
Molecular Weight	360.4 g/mol	[4]
General Class	Sesquiterpene Lactone	[4]
Natural Source	Genus Eupatorium	[4]

Biological Activity of Eupatoriopicrin and Other Sesquiterpene Lactones

The biological activities of eupatoriopicrin and related sesquiterpene lactones have been investigated in various preclinical models. The primary activities of interest include cytotoxic, anti-inflammatory, and antiparasitic effects.

Cytotoxic and Anti-Cancer Activity

Eupatoriopicrin has demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is a hallmark of many sesquiterpene lactones and is largely attributed to their ability to induce apoptosis and inhibit cell proliferation.[1][2][3]

Table 1: Cytotoxic Activity of Eupatoriopicrin



Cell Line	Cancer Type	IC50 / ED50	Experimental Conditions	Reference
FIO 26	Fibrosarcoma	IC50: 1.5 μg/mL (4.1 μM)	1-hour exposure	
NTERA-2	Teratocarcinoma (Cancer Stem Cell)	Strong Inhibition (Qualitative)	Not specified	
MCF-7	Breast Adenocarcinoma	Strong Inhibition (Qualitative)	Not specified	
HepG2	Hepatocellular Carcinoma	Strong Inhibition (Qualitative)	Not specified	_

The anti-cancer potential of sesquiterpene lactones is often linked to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway. [1][2]

Anti-inflammatory Activity

Eupatoriopicrin has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. This is a common feature of sesquiterpene lactones, which can suppress inflammatory responses by targeting key mediators of inflammation.

Antiparasitic Activity

Eupatoriopicrin has also been investigated for its activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.

Proposed Mechanism of Action

The biological activity of sesquiterpene lactones, and by extension potentially **20- Dehydroeupatoriopicrin semiacetal**, is predominantly mediated by the reactivity of the α -methylene- γ -lactone moiety. This functional group acts as a Michael acceptor, readily forming covalent adducts with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1][2]



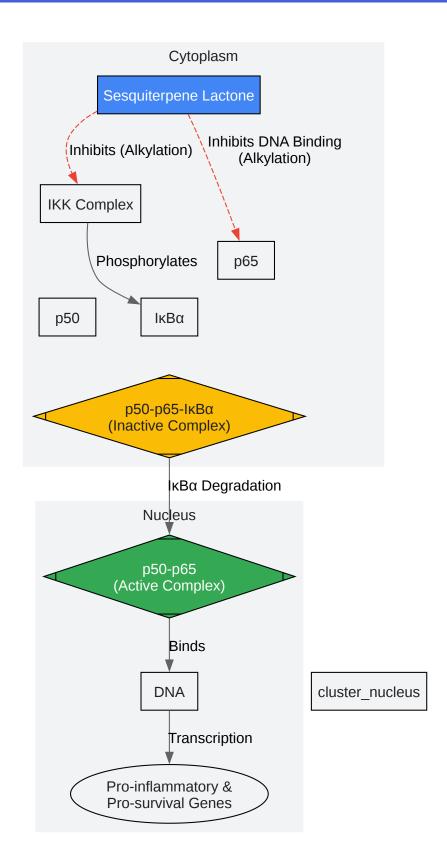


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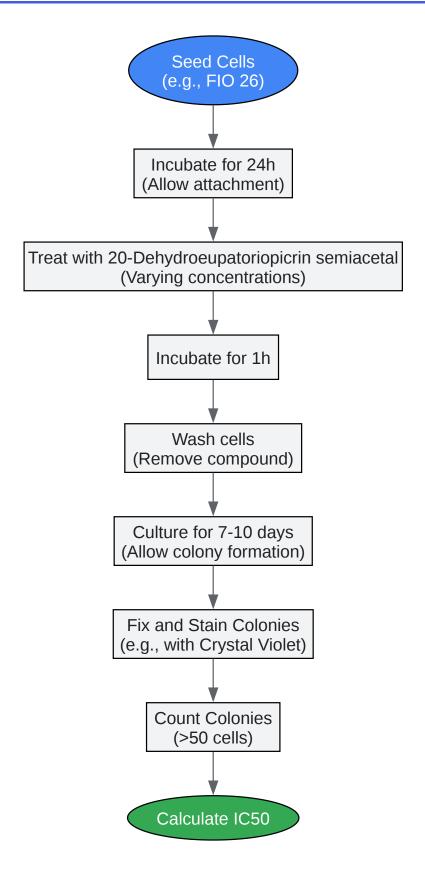
Caption: General mechanism of action for sesquiterpene lactones.

This covalent modification can lead to the inhibition of protein function, thereby disrupting cellular signaling pathways critical for the survival and proliferation of cancer cells or the propagation of inflammatory responses. One of the most well-documented targets is the transcription factor NF-kB, a key regulator of inflammation and cell survival.









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